1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one
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Overview
Description
1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one is a synthetic organic compound with the molecular formula C16H13FN2O and a molecular weight of 268.29 g/mol . This compound features a quinoline ring system substituted with a fluorine atom at the 6-position and a methyl group at the 8-position, linked to a dihydropyridinone moiety. The presence of the fluorine atom enhances its biological activity and stability, making it a compound of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one involves several steps, typically starting with the preparation of the quinoline ring system. One common method involves the cyclization of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The resulting intermediate is then subjected to further reactions to introduce the methyl and dihydropyridinone groups. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the dihydropyridinone moiety.
Scientific Research Applications
1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances its ability to penetrate cell membranes and bind to enzymes or receptors. In antibacterial applications, it may inhibit bacterial DNA gyrase, similar to fluoroquinolones, thereby preventing bacterial replication . The compound’s interaction with other biological pathways and targets is an area of ongoing research .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[(6-fluoroquinolin-8-yl)methyl]-3-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-4-3-7-19(16(11)20)10-13-9-14(17)8-12-5-2-6-18-15(12)13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTZKPSRNRCBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC2=C3C(=CC(=C2)F)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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